

2,5,7-Trimethylquinoline: Technical Profile and Synthesis Guide

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Compound of Interest

Compound Name: 2,5,7-Trimethylquinoline

CAS No.: 102871-67-0

Cat. No.: B008712

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Executive Summary

2,5,7-Trimethylquinoline is a tri-alkylated heterocyclic aromatic compound belonging to the quinoline family.^{[1][2][3][4]} Distinguished by its specific substitution pattern, it serves as a critical intermediate in the synthesis of optoelectronic materials (OLED host materials), organometallic ligands (e.g., for Gallium extraction), and bioactive pharmaceutical scaffolds.

Unlike its more common isomers (e.g., 2,4,6-trimethylquinoline), the 2,5,7-isomer offers unique steric and electronic properties due to the "pincer-like" methyl steric hindrance around the nitrogen (from the 2-position) and the specific lipophilicity conferred by the 5,7-dimethyl carbocyclic ring.

Chemical Identity & Physical Properties^{[2][4][5][6][7][8][9]}

The following data consolidates experimental values and high-confidence estimates derived from isomeric homologues.

Property	Data
IUPAC Name	2,5,7-Trimethylquinoline
CAS Registry Number	102871-67-0
Molecular Formula	C ₁₂ H ₁₃ N
Molecular Weight	171.24 g/mol
Boiling Point	286.6 °C (at 746 mmHg)
Physical State	Viscous liquid or low-melting solid (approx. MP < 60°C)
Solubility	Soluble in organic solvents (CHCl ₃ , DCM, EtOH); Insoluble in water
pKa (Est.)	~5.6 (Weak base, forms stable salts with mineral acids)

Synthesis Protocol: The Doebner-Miller Route[2]

The most robust route for synthesizing **2,5,7-trimethylquinoline** is the Doebner-Miller synthesis (a modification of the Skraup reaction). This method relies on the acid-catalyzed condensation of an aniline derivative with an

-unsaturated carbonyl compound.

Retrosynthetic Logic

To achieve the 2,5,7-substitution pattern:

- Carbocyclic Ring (Positions 5,7): Requires 3,5-Dimethylaniline (3,5-xylidine) as the amine precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho position yields the same 5,7-dimethyl core.
- Heterocyclic Ring (Position 2): Requires Crotonaldehyde (but-2-enal) or its equivalent (paraldehyde/acetone precursors). The methyl group at the end of the crotonaldehyde chain becomes the 2-methyl substituent in the final quinoline.

Experimental Workflow

Reagents:

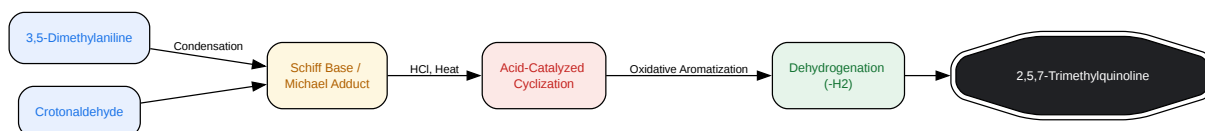
- 3,5-Dimethylaniline (1.0 equiv)
- Crotonaldehyde (1.2 equiv) (or generated in situ from paraldehyde/HCl)
- Hydrochloric acid (6M, solvent/catalyst)
- Zinc chloride (Lewis acid co-catalyst, optional for yield improvement)
- Toluene (for extraction)

Step-by-Step Protocol:

- **Acidification:** In a round-bottom flask equipped with a reflux condenser and addition funnel, dissolve 3,5-dimethylaniline (e.g., 12.1 g, 100 mmol) in 6M HCl (50 mL).
- **Addition:** Heat the mixture to 60°C. Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 45 minutes. Caution: The reaction is exothermic.
- **Cyclization (Reflux):** Once addition is complete, heat the mixture to reflux (approx. 100-110°C) for 3–4 hours. The solution will darken significantly (red-brown) as the dihydroquinoline intermediate forms and oxidizes.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Basify with 20% NaOH solution until pH > 10. The oil will separate.
 - Extract the aqueous layer with Toluene (3 x 50 mL).
 - Combine organic layers, wash with brine, and dry over anhydrous
- **Purification:**

- Concentrate the solvent under reduced pressure.
- Distillation: Purify the crude oil via vacuum distillation (approx. 140-150°C at 10 mmHg) to obtain the pure product as a pale yellow oil/solid.

Reaction Logic Visualization



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Figure 1: Logical flow of the Doebner-Miller synthesis pathway for **2,5,7-trimethylquinoline**.

Characterization & Validation

Upon isolation, the identity of **2,5,7-trimethylquinoline** must be validated using Nuclear Magnetic Resonance (NMR). The high symmetry of the precursors is broken in the final product, leading to distinct methyl signals.

NMR Spectral Data

The following data corresponds to the expected shifts in

(500 MHz).

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H	2.71	Singlet	3H	C2-CH ₃ (Deshielded by Nitrogen)
¹ H	2.45	Singlet	3H	C5-CH ₃ or C7-CH ₃
¹ H	2.38	Singlet	3H	C7-CH ₃ or C5-CH ₃
¹ H	7.10 – 7.90	Multiplet	4H	Aromatic Protons (C3, C4, C6, C8)
¹³ C	158.0	Quaternary	-	C2 (Ips0)
¹³ C	25.2	Primary	-	C2-CH ₃
¹³ C	22.5, 24.6	Primary	-	C5-CH ₃ , C7-CH ₃

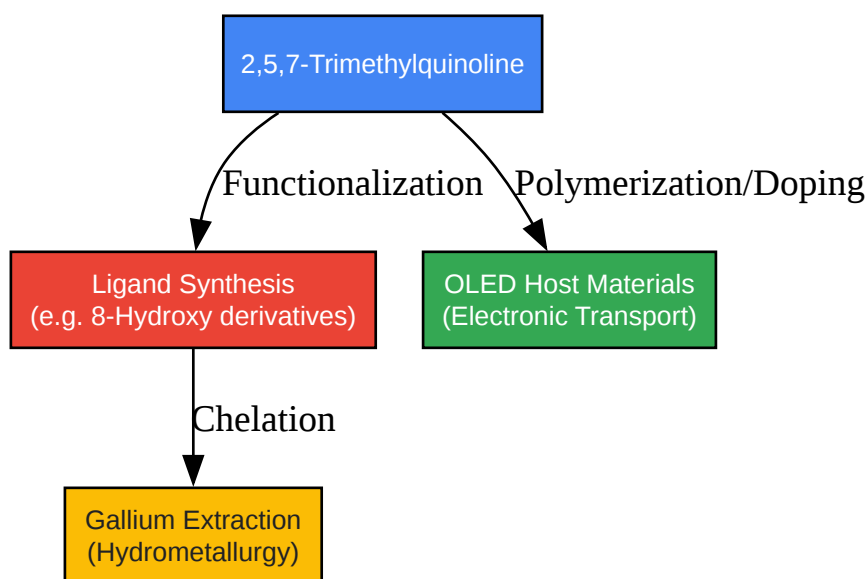
Interpretation:

- The C2-Methyl: Appears most downfield (approx 2.7 ppm) among the methyls due to the electron-withdrawing nature of the adjacent pyridine ring nitrogen.
- Aromatic Region: The coupling constants between H3 and H4 will be characteristic of the pyridine ring (Hz). The benzene ring protons (H6, H8) will show meta-coupling (Hz) due to the 5,7-substitution pattern.

Applications & Significance

The **2,5,7-trimethylquinoline** scaffold is not merely a solvent or byproduct; it serves specific high-value roles:

- Organometallic Ligands: The steric bulk provided by the 2- and 7-methyl groups creates a hydrophobic pocket. This is utilized in the extraction of Gallium (Ga) from Bayer liquors, where quinoline derivatives act as chelating agents (often after conversion to 8-hydroxy-**2,5,7-trimethylquinoline**).
- Photocatalysis: Used as a substrate in the study of selective photocatalytic organic synthesis, specifically in dehydrogenation reactions driven by and Au-doped nanoparticles.
- Medicinal Chemistry: Acts as a lipophilic pharmacophore. The trimethyl substitution increases membrane permeability compared to bare quinoline, making it a viable scaffold for anti-malarial and anti-bacterial drug discovery.



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Figure 2: Downstream applications and functionalization pathways.

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